(3-Fluorophenyl)(4-fluorophenyl)methanol
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Description
(3-Fluorophenyl)(4-fluorophenyl)methanol is a useful research compound. Its molecular formula is C13H10F2O and its molecular weight is 220.21 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3-Fluorophenyl)(4-fluorophenyl)methanol involves the reaction of 3-fluorobenzaldehyde with 4-fluorobenzylmagnesium bromide, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
3-fluorobenzaldehyde, 4-fluorobenzylmagnesium bromide, sodium borohydride, tetrahydrofuran, diethyl ether, wate
Reaction
Add 3-fluorobenzaldehyde (1.0 equiv) to a solution of 4-fluorobenzylmagnesium bromide (1.2 equiv) in tetrahydrofuran at -78°C., Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours., Quench the reaction with water and extract the organic layer with diethyl ether., Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure., Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv)., Stir the reaction mixture at room temperature for 2 hours, then quench with water and extract the organic layer with diethyl ether., Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain the desired product.
properties
IUPAC Name |
(3-fluorophenyl)-(4-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIQJIBLBKOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(4-fluorophenyl)methanol |
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